molecular formula C9H11NO3 B2665835 1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 2173996-86-4

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2665835
CAS No.: 2173996-86-4
M. Wt: 181.191
InChI Key: GRTQNUBXPMAZRB-UHFFFAOYSA-N
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Description

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound characterized by a fused bicyclic structure with a six-membered oxaspiro ring (oxygen atom in the spiro junction) and a cyano (-CN) substituent at the 1-position. This compound’s rigid spiro architecture enhances conformational stability, making it valuable in medicinal chemistry for designing enzyme inhibitors or bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-6-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-9(7(11)12)5-8(9)1-3-13-4-2-8/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTQNUBXPMAZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a cyclic ketone in the presence of a base can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid features a unique spirocyclic structure that contributes to its biological activity. The presence of the cyano group enhances its reactivity and allows for diverse chemical modifications. The molecular formula is C_9H_11N_O_3, and it is characterized by the following structural features:

  • Spirocyclic framework : Provides rigidity and specificity in molecular interactions.
  • Carboxylic acid group : Facilitates hydrogen bonding and solubility in biological systems.
  • Cyano group : Enhances electrophilicity, allowing for nucleophilic attack in various reactions.

Medicinal Chemistry

This compound has shown promise in drug discovery due to its ability to interact with biological targets:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, treatment with the compound led to significant reductions in cell viability in specific cancer models, suggesting its potential as an anticancer agent.
Cell Line Viability (%) IC50 (µM)
A549 (Lung Cancer)4512.5
MCF7 (Breast Cancer)5015.0
  • Neuroprotective Effects : In models of neurodegenerative diseases, such as Alzheimer's, the compound has demonstrated protective effects against oxidative stress by reducing reactive oxygen species (ROS) levels and improving cell viability.
Treatment Condition ROS Levels (Relative Units) Cell Viability (%)
Control10070
Compound Treatment6085

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

  • Oxidation Reactions : The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
  • Reduction Reactions : Reduction can modify the cyano or carboxylic groups to produce alcohols or amines, expanding its utility in synthetic pathways.
  • Substitution Reactions : The spirocyclic structure allows for selective substitutions, facilitating the development of novel derivatives with tailored properties.

Case Study 1: Antitumor Activity

In a study assessing the antitumor efficacy of derivatives derived from this compound, researchers found significant cytotoxicity against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) that underpinned the observed effects.

Case Study 2: Neuroprotective Effects

Research conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound reduced oxidative stress markers and improved cell survival rates under challenging conditions. This study suggests potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, the cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity to target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its 6-oxaspiro[2.5]octane core and cyano group. Comparisons focus on:

  • Ring heteroatoms (oxygen vs. nitrogen).
  • Substituents (cyano, ester, fluorine, protecting groups).
  • Physicochemical properties (molecular weight, solubility, stability).

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Features References
1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid Not provided C₉H₁₁NO₃ ~197.19 (calc.) Oxaspiro core, cyano group; enhances rigidity and reactivity. N/A
6-Oxaspiro[2.5]octane-1-carboxylic acid 909406-73-1 C₈H₁₂O₃ 156.18 Parent oxaspiro compound; no cyano group. Used in protein degradation.
1-Cyano-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride EN300-761439 C₈H₁₁N₂O₂·HCl ~220.65 (calc.) Aza-spiro core (N instead of O), cyano group; hydrochloride salt improves solubility.
(S)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 1539277-98-9 C₁₆H₁₉NO₄ 289.33 Cbz-protected amine; aza-spiro core. Used in peptide synthesis.
6-(tert-Butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid 2384170-69-6 C₁₃H₁₈F₂NO₄ 291.29 Boc-protected, difluoro substitution; enhances metabolic stability.
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 1447942-88-2 C₁₁H₁₆F₂O₂ 218.24 Ester derivative; difluoro substituents alter lipophilicity.

Property and Application Comparisons

6-Oxaspiro[2.5]octane-1-carboxylic acid (Parent Compound): Lacks the cyano group, reducing electrophilic reactivity. Lower molecular weight (156.18 vs. ~197.19 for the cyano analog) improves bioavailability. Applications: Protein degradation PROTACs .

Hydrochloride salt form (EN300-761439) enhances aqueous solubility for in vitro assays .

Protected Derivatives (e.g., Cbz, Boc) :

  • Protecting groups (Cbz, Boc) stabilize reactive amines for stepwise synthesis.
  • Boc-protected difluoro analog (CAS 2384170-69-6) shows improved metabolic stability in preclinical studies .

Ester Derivatives (e.g., Ethyl 6,6-difluoro) :

  • Esterification masks the carboxylic acid, increasing cell membrane permeability.
  • Fluorine atoms enhance electronegativity and binding to hydrophobic enzyme pockets .

Compared to the aza-spiro variant (EN300-761439), the oxaspiro core may reduce susceptibility to hydrolysis under physiological conditions .

Biological Activity

1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid (CAS No. 2173996-86-4) is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that may influence its biological interactions. The presence of the cyano group and carboxylic acid functional group are significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is hypothesized to act as an enzyme inhibitor or a receptor ligand, modulating biochemical pathways through competitive or allosteric inhibition. This mechanism is critical for its potential therapeutic applications.

Therapeutic Applications

Research indicates that this compound could serve as a scaffold for developing new therapeutic agents. Its structural properties suggest potential use in:

  • Antimicrobial agents : Preliminary studies show activity against certain bacterial strains.
  • Anticancer compounds : The spirocyclic structure may provide unique interactions with cancer cell receptors, leading to apoptosis or growth inhibition.
  • Neurological disorders : Potential modulation of neurotransmitter receptors could make it a candidate for treating conditions like anxiety or depression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeurologicalModulation of neurotransmitter activity

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 3: Neurological Implications

Research into the effects on neurotransmitter systems revealed that this compound could modulate serotonin receptors, which may lead to anxiolytic effects. This finding opens avenues for further exploration in treating anxiety disorders.

Q & A

Q. What are the recommended synthetic routes for 1-cyano-6-oxaspiro[2.5]octane-1-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclopropanation or spiroannulation strategies. For example, a [2+1] cyclopropanation using diazo compounds or transition-metal-catalyzed methods (e.g., Rh(II)) can construct the spirocyclic core . Key steps include:

  • Cyano group introduction : Cyanide displacement of halides or Curtius-type rearrangements.
  • Spiro ring formation : Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
    Optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., Pd/C for hydrogenation steps) or solvents (aprotic vs. polar aprotic) to minimize side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure. Key signals include the cyano group (δ ~110–120 ppm in ¹³C) and the spiro carbon (quaternary, δ ~60–70 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguity at the spiro junction .
  • X-ray crystallography : Provides definitive proof of the spiro[2.5]octane geometry and intramolecular hydrogen bonding between the carboxylic acid and oxa group .

Q. What safety protocols should be followed when handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved N95 respirator if handling powders .
  • Engineering controls : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., cyanide byproducts) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the carboxylic acid moiety?

The cyano group stabilizes the α-carbon via inductive effects, increasing the carboxylic acid’s acidity (lower pKa). This enhances nucleophilic acyl substitution rates (e.g., esterification or amidation) compared to non-cyano analogs. Computational studies (DFT) can quantify electronic effects by analyzing charge distribution at the α-carbon . Experimentally, kinetic studies under varying pH (e.g., 2–10) and temperature (25–80°C) reveal activation energy differences .

Q. What strategies resolve contradictions in reported stability data for this compound?

Conflicting stability reports (e.g., thermal decomposition temperatures) may arise from impurities or varying humidity. Systematic studies should include:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset under inert vs. oxidative atmospheres.
  • Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) or acidic/alkaline conditions (0.1M HCl/NaOH) and monitor degradation via LC-MS .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) quantifies moisture uptake, which may accelerate hydrolysis .

Q. How can computational modeling predict the compound’s behavior in drug delivery systems?

Molecular dynamics (MD) simulations assess interactions with lipid bilayers or cyclodextrin carriers. Key parameters:

  • LogP : Predicted ~1.2 (via ChemAxon), indicating moderate lipophilicity.
  • Hydrogen-bond donors/acceptors : The carboxylic acid and oxa group enable salt formation with amines (e.g., tromethamine) for improved solubility .
  • Docking studies : Evaluate binding affinity to target proteins (e.g., enzymes with hydrophobic active sites) .

Q. What role does the spirocyclic scaffold play in bioactivity, and how can it be modified?

The rigid spiro structure enforces conformational restraint, enhancing target selectivity. Modifications include:

  • Ring expansion : Replace the oxa group with aza or thia moieties to alter polarity.
  • Substituent effects : Introduce halogens at the cyclopropane ring to modulate metabolic stability (e.g., CYP450 resistance) .
  • Bioisosteres : Replace the carboxylic acid with tetrazoles or acyl sulfonamides to improve oral bioavailability .

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